N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917906-83-3 |
|---|---|
Molecular Formula |
C17H17N3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(2-cyclopentylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3S2/c1-2-6-12(5-1)22-15-8-4-3-7-14(15)20-16-13-9-10-21-17(13)19-11-18-16/h3-4,7-12H,1-2,5-6H2,(H,18,19,20) |
InChI Key |
UGUXHJZSAPQDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Reagents : Ketone, malononitrile, elemental sulfur (S8), and formamide.
- Catalyst : Sodium hydrogen phosphate (Na₂HPO₄).
- Temperature : 170°C.
- Solvent : Solvent-free or minimal solvent conditions to enhance atom economy.
Procedure
- Combine 1 equivalent of ketone, 1.5 equivalents of malononitrile, 1.1 equivalents of S8, and 12 equivalents of formamide.
- Heat the mixture to 170°C under solvent-free conditions.
- Isolate the product after cooling.
Optimization
- The use of Na₂HPO₄ as a catalyst yielded an 85% product yield, significantly higher than other tested catalysts such as Na₂CO₃ or K₂CO₃.
- Solvent effects were minimal; however, water as a solvent slightly reduced yields.
Reaction Mechanism
The mechanism involves:
- Proton abstraction by Na₂HPO₄ to activate formamide.
- Nucleophilic attack by malononitrile on the ketone to form an intermediate.
- Cyclization and aromatization steps leading to the final thieno[2,3-d]pyrimidin-4-amine derivative.
Cyclocondensation Using Aryl Nitriles
Another approach involves cyclocondensation reactions starting with substituted thiophenes and aryl nitriles.
Reaction Components and Conditions
- Starting Materials : 2-Amino-4,5-dimethylthiophene-3-carbonitrile and aryl nitriles.
- Catalyst : Potassium tert-butoxide (t-BuOK).
- Solvent : t-Butanol.
- Temperature : Reflux conditions.
Procedure
- React 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in a 1:1 molar ratio.
- Add t-BuOK as a base catalyst in t-butanol.
- Reflux the mixture until completion (monitored via IR spectroscopy).
- Purify the product using recrystallization.
Key Observations
- The reaction eliminates CN absorption bands (2191 cm⁻¹) in IR spectroscopy, confirming cyclization.
- High yields (up to 87%) were achieved with optimized molar ratios and reaction times.
One-Pot Synthesis via Gewald Reaction
The Gewald reaction provides an efficient route for synthesizing thiophene precursors used in subsequent cyclization steps.
Reaction Components and Conditions
- Reagents : Ethyl acetoacetate, malononitrile, sulfur.
- Catalyst : Diethylamine.
- Solvent : Ethanol.
- Temperature : Ambient temperature for initial steps; elevated temperature for cyclization.
Procedure
- Mix ethyl acetoacetate, malononitrile, and sulfur in ethanol.
- Add diethylamine dropwise while stirring at room temperature to form a tetra-substituted thiophene intermediate.
- Cyclize the intermediate with aryl nitriles under acidic conditions using dry HCl gas.
Advantages
- High atom economy due to minimal by-products.
- Compatibility with various substituents on the aryl nitriles.
Data Table: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Four-component reaction | Na₂HPO₄ | Solvent-free | 170°C | 85 | Atom economy; one-step synthesis |
| Cyclocondensation with nitriles | Potassium tert-butoxide | t-butanol | Reflux | Up to 87 | High yield; versatile substrates |
| Gewald reaction | Diethylamine | Ethanol | Ambient | ~80 | Simple procedure; scalable |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
Scientific Research Applications
Inhibition of Protein Kinases
Research indicates that N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine acts as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases are crucial in cell signaling pathways associated with cancer and neurodegenerative diseases. The compound's ability to inhibit PI5P4Kγ specifically suggests a targeted approach in treating conditions such as:
- Cancer : By modulating signaling pathways involved in tumor growth and survival.
- Neurodegenerative Diseases : Potential therapeutic effects in diseases like Alzheimer's and Parkinson's by influencing neuronal signaling.
Blood-Brain Barrier Penetration
The compound's structural attributes allow it to penetrate the blood-brain barrier effectively. This characteristic is particularly advantageous for developing treatments for neurological disorders, as it can facilitate direct action on central nervous system targets.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to enhance efficiency. Modifications of the compound can lead to derivatives with improved biological activity or selectivity.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of this compound:
- Cancer Cell Lines : Experimental results demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in reducing neuronal cell death in models of neurodegeneration.
- Comparative Studies : Comparisons with other thienopyrimidine derivatives highlight the unique efficacy profile of this compound, particularly regarding its selectivity for PI5P4Kγ.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial energy production, leading to its potential use as an antibacterial agent.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs.
- Electron-Withdrawing Groups : Compounds with nitro (18b-c) or trifluoromethyl (24) substituents show enhanced antimicrobial or antiviral activity due to increased electrophilicity .
- Bulk and Flexibility : Bulky groups like cyclopropyl(phenyl)methyl (IB-32) or pyridyl (9) improve target specificity but may reduce solubility .
Antiviral Activity
- IB-32 : Exhibits potent anti-HCV activity (IC50 = 0.8 μM) by suppressing STAT3 signaling, attributed to the cyclopropyl(phenyl)methyl group’s hydrophobic interactions .
- N-[4-(Trifluoromethylsulfonyl)phenyl]- (24) : Shows moderate PI5P4Kγ inhibition (IC50 = 120 nM), leveraging the trifluoromethyl group’s electron-withdrawing effects .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-phenyl- (7a-7t) : Broad-spectrum activity against Bacillus subtilis and Aspergillus niger (MIC = 4–16 μg/mL), driven by sulfonyl-mediated enzyme inhibition .
- N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)- (18b-c) : Dual EGFR/HER2 inhibition (IC50 < 50 nM) due to halogenated benzyloxy groups enhancing kinase binding .
Kinase Inhibition
Biological Activity
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various kinases and other cellular pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the cyclopentylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.
-
Kinase Inhibition :
- The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases. In vitro studies have shown that it can effectively inhibit PI5P4Kγ with a value of 7.1 nM, indicating strong binding affinity .
- Its selectivity was confirmed through screening against over 140 protein kinases, where it exhibited minimal off-target effects .
- Antimalarial Activity :
In Vitro Studies
A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Case Studies
- Cancer Therapeutics :
- Neurodegenerative Disorders :
Conclusion and Future Directions
This compound exhibits promising biological activity primarily through its inhibition of PI5P4Kγ and potential antimalarial properties. Further research is warranted to explore its pharmacokinetic profile, optimize its chemical structure for enhanced stability and efficacy, and evaluate its therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
